3-(4-Isopropylphenyl)-1-propene

Catalog No.
S3310270
CAS No.
3897-64-1
M.F
C12H16
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Isopropylphenyl)-1-propene

CAS Number

3897-64-1

Product Name

3-(4-Isopropylphenyl)-1-propene

IUPAC Name

1-propan-2-yl-4-prop-2-enylbenzene

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C12H16/c1-4-5-11-6-8-12(9-7-11)10(2)3/h4,6-10H,1,5H2,2-3H3

InChI Key

QBLYEXXCHLBGNO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC=C

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC=C

3-(4-Isopropylphenyl)-1-propene, also known as 1-propene, 3-(4-isopropylphenyl), is an organic compound with the molecular formula C12H16C_{12}H_{16}. It is characterized by a propene backbone substituted with a para-isopropylphenyl group. This compound is part of the class of alkenes and exhibits properties typical of unsaturated hydrocarbons, including reactivity due to its double bond.

While the compound exists and has a CAS number (3897-64-1), searching scientific databases and literature reveals minimal research directly focused on its properties or potential applications.

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical Databases: Search comprehensive chemistry databases like PubChem () or SciFinder () for information on the compound's structure, properties, and potential references to its use in research.
  • Patent Literature: Search patent databases like Espacenet () or USPTO () for patents mentioning 3-(4-Isopropylphenyl)-1-propene. Patents might reveal potential applications or intended use cases for the compound.
  • Scientific Literature Search: Conduct a broader scientific literature search using keywords like "3-(4-Isopropylphenyl)-1-propene" or "p-isopropyl substituted allylbenzene" combined with terms related to specific research areas of interest (e.g., "catalysis," "polymerization," "pharmacology"). This might lead to research papers mentioning the compound in the context of its synthesis, characterization, or potential applications.

  • Addition Reactions: The double bond in the propene structure allows for addition reactions, where reagents can add across the double bond. Common reactions include:
    • Hydrogenation: Addition of hydrogen in the presence of a catalyst.
    • Halogenation: Reaction with halogens (e.g., bromine or chlorine).
    • Hydration: Addition of water to form alcohols.
  • Polymerization: Under suitable conditions and catalysts, this compound can polymerize to form larger molecular structures, which are significant in industrial applications .

While specific biological activity data for 3-(4-Isopropylphenyl)-1-propene is limited, compounds with similar structures often exhibit various biological activities. For instance, derivatives of propene are known to interact with biological systems, potentially influencing metabolic pathways or exhibiting pharmacological effects. Further research is required to elucidate specific bioactivities related to this compound.

The synthesis of 3-(4-Isopropylphenyl)-1-propene can be achieved through several methods:

  • Alkylation Reactions: Utilizing propylene and para-isopropylphenol in the presence of suitable catalysts can yield this compound.
  • Metathesis Reactions: This method involves the exchange of alkyl groups between alkenes and can be facilitated by transition metal catalysts.
  • Diels-Alder Reactions: This cycloaddition reaction can also be employed to synthesize compounds related to this structure .

3-(4-Isopropylphenyl)-1-propene has potential applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its derivatives may be used in the production of polymers or specialty materials due to their unique properties.
  • Pharmaceuticals: Compounds similar to this one could have applications in drug development and medicinal chemistry .

Interaction studies involving 3-(4-Isopropylphenyl)-1-propene focus on its reactivity with other chemical species. Research indicates that it may engage in electrophilic addition reactions due to the electron-rich nature of its double bond. Understanding these interactions is crucial for predicting its behavior in various chemical environments and potential applications.

Several compounds share structural similarities with 3-(4-Isopropylphenyl)-1-propene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(4-Methylphenyl)-1-propeneC12H16Similar alkene structure; methyl substitution
2-(4-Isopropylphenyl)-1-propeneC12H16Isomeric form with different positional isomerism
3-(Phenyl)-1-propeneC12H14Lacks the isopropyl group; simpler aromatic structure
4-IsopropylstyreneC12H16Styrene derivative with similar reactivity

Uniqueness

3-(4-Isopropylphenyl)-1-propene stands out due to its specific para-substitution pattern, which influences its physical and chemical properties compared to other alkenes. The presence of the isopropyl group enhances steric hindrance and may affect reactivity and interaction with biological systems differently than simpler or differently substituted compounds.

XLogP3

4.1

Dates

Modify: 2023-08-19

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